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Compound of Interest

Compound Name: Tak-071

Cat. No.: B3028303 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key findings from published research on

TAK-071, a novel muscarinic M1 receptor positive allosteric modulator. The information is

intended to enable researchers to understand and potentially replicate the pivotal experiments

that have defined the compound's pharmacological profile. This document summarizes

quantitative data in structured tables, details experimental protocols for key studies, and

provides visualizations of the relevant biological pathways and experimental workflows.

Executive Summary
TAK-071 has been investigated in both preclinical models and human clinical trials,

demonstrating pro-cognitive effects and a favorable safety profile. As a positive allosteric

modulator (PAM) of the muscarinic M1 receptor, TAK-071 enhances the signal of the

endogenous neurotransmitter acetylcholine, a key player in cognitive processes. Clinical

research has primarily focused on its potential to treat cognitive impairment in

neurodegenerative disorders such as Parkinson's disease.

Quantitative Data Summary
The following tables summarize the key quantitative findings from published clinical and

preclinical studies of TAK-071.
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Table 1: Phase 2 Clinical Trial in Parkinson's Disease
with Cognitive Impairment

Outcome
Measure

TAK-071 Placebo Result p-value

Primary Endpoint

Stride Time

Variability (with

cognitive load)

- -

Geometric Mean

Ratio: 1.15 (95%

CI: 0.94-1.41)

0.16

Stride Time

Variability

(without cognitive

load)

- -

Geometric Mean

Ratio: 1.02 (95%

CI: 0.88-1.18)

0.78

Secondary

Endpoint

Cognitive

Composite Score
- -

Least Squares

Mean Difference:

0.22 (95% CI:

0.05-0.38)

0.01

Table 2: Phase 1 Clinical Trial in Healthy Volunteers
Pharmacokinetic Parameter Value

Mean Half-life 46.3 to 60.5 hours

Pharmacodynamic Outcome Effect

Quantitative EEG (40-80 mg)
Increased power in the 7-9 Hz range (eyes

open)

Quantitative EEG (120-160 mg)

Increased power in the 16-18 Hz range and

reduced power in the 2-4 Hz range (eyes open

and closed)
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Table 3: Preclinical Studies in Rodent Models of
Cognitive Deficit

Study Model Key Finding

Scopolamine-induced

cognitive deficit in rats

Acetylcholinesterase inhibitor

co-administration

Subeffective doses of TAK-071

with an acetylcholinesterase

inhibitor significantly

ameliorated cognitive deficits.

[1]

Maternal immune activation

model of schizophrenia

Offspring of polyriboinosinic-

polyribocytidylic acid-treated

dams

TAK-071 improved sociability

and working memory deficits.

[2]

Genetic mouse model of

schizophrenia
miR-137 transgenic mice

TAK-071 improved deficits in

working memory, recognition

memory, sociability, and

sensorimotor gating.[2]

Experimental Protocols
Phase 2 Clinical Trial in Parkinson's Disease
(NCT04334317)[1][3]

Study Design: A randomized, double-blind, placebo-controlled, crossover clinical trial

conducted at 19 sites in the US.

Participants: 54 individuals aged 40 to 85 years with a diagnosis of Parkinson's disease, a

history of falls, and mild-to-moderate cognitive impairment (Montreal Cognitive Assessment

score of 11 to 26). Participants were on stable antiparkinsonian medications and were not

taking acetylcholinesterase inhibitors.

Intervention: Participants were randomized to receive either once-daily oral TAK-071 or a

matching placebo for six weeks. This was followed by a washout period of at least three

weeks, after which participants crossed over to the other treatment for another six weeks.
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Primary Outcome: The primary endpoint was the change from baseline in gait variability,

specifically stride time variability, measured during a two-minute walking test, both with and

without a cognitive load.

Secondary Outcome: The secondary endpoint was a cognitive composite score that

measured attention, executive function, and memory.

Phase 1 First-in-Human Study in Healthy Volunteers
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

Participants: Healthy volunteers.

Intervention: Single and multiple ascending doses of TAK-071 were administered, both alone

and in combination with the acetylcholinesterase inhibitor donepezil.

Outcome Measures: The study evaluated the safety, tolerability, pharmacokinetics, and

pharmacodynamics of TAK-071. Pharmacodynamic assessments included quantitative

electroencephalography (qEEG).

Preclinical Study: Scopolamine-Induced Cognitive
Deficits in Rats

Animal Model: Rats were used to model cognitive deficits induced by the muscarinic

antagonist scopolamine.

Intervention: Subeffective doses of TAK-071 were administered in combination with an

acetylcholinesterase inhibitor.

Key Measures: The study assessed the impact of the combination therapy on ameliorating

the cognitive deficits induced by scopolamine.

Visualizations
Signaling Pathway of TAK-071
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Caption: TAK-071 acts as a positive allosteric modulator of the M1 receptor.

Experimental Workflow for the Phase 2 Clinical Trial
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Screening & Enrollment
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Caption: Crossover design of the Phase 2 clinical trial for TAK-071.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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